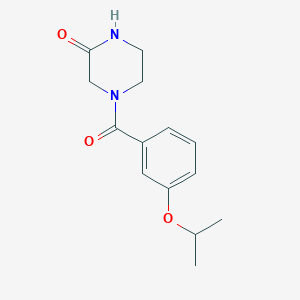

4-(3-isopropoxybenzoyl)-2-piperazinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-propan-2-yloxybenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(2)19-12-5-3-4-11(8-12)14(18)16-7-6-15-13(17)9-16/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQOQHJBGROFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Construction of 4 3 Isopropoxybenzoyl 2 Piperazinone

Retrosynthetic Analysis of the 4-(3-Isopropoxybenzoyl)-2-piperazinone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. derpharmachemica.com

The structure of this compound features a central amide bond connecting a 3-isopropoxybenzoyl moiety to a 2-piperazinone ring. The most logical retrosynthetic disconnection is at this amide bond (C-N bond), as amide formation is a well-established and reliable reaction. derpharmachemica.com This disconnection yields two primary synthons: a 3-isopropoxybenzoyl cation and a 2-piperazinone anion.

These synthons correspond to the following key precursor molecules:

Precursor 1: 3-Isopropoxybenzoic acid or its activated derivative (e.g., 3-isopropoxybenzoyl chloride).

Precursor 2: 2-Piperazinone.

A further disconnection on the 3-isopropoxybenzoic acid precursor at the ether linkage suggests 3-hydroxybenzoic acid and an isopropyl halide as simpler starting materials. Similarly, the 2-piperazinone ring can be retrosynthetically disconnected to reveal precursors such as ethylenediamine (B42938) and an acetic acid derivative.

The synthesis of this compound can be approached using either a linear or a convergent strategy.

Synthesis of Key Precursors for this compound

The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors.

The synthesis of 3-isopropoxybenzoic acid is not commonly detailed as a direct one-step process. A robust method involves a multi-step sequence starting from the readily available 3-hydroxybenzoic acid. rasayanjournal.co.in

A common strategy involves:

Esterification of the carboxylic acid: The carboxylic acid group of 3-hydroxybenzoic acid is first protected, typically by converting it to a methyl or ethyl ester. This prevents it from interfering with the subsequent etherification step. This reaction is usually carried out using the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. rasayanjournal.co.in

Williamson Ether Synthesis: The phenolic hydroxyl group of the 3-hydroxybenzoate ester is then alkylated with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). orgsyn.orgexlibrisgroup.com This classic SN2 reaction forms the isopropoxy ether linkage.

Hydrolysis of the ester: The protecting ester group is then removed by hydrolysis, typically under basic conditions (e.g., using aqueous sodium hydroxide (B78521) or potassium hydroxide), followed by acidification to yield the final 3-isopropoxybenzoic acid. rasayanjournal.co.in

To facilitate the final coupling reaction with 2-piperazinone, the carboxylic acid must be activated. A common method is the conversion of 3-isopropoxybenzoic acid into 3-isopropoxybenzoyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM). orgsyn.orgchemicalbook.com The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed. chemicalbook.com

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Commonly used, volatile byproducts are easily removed. chemicalbook.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Often used with a catalytic amount of DMF. orgsyn.org |

The 2-piperazinone heterocyclic core can be synthesized through several established methods. One of the most direct approaches involves the reaction of ethylenediamine with an α-haloacetyl halide derivative, such as ethyl chloroacetate.

A typical procedure involves two main steps:

N-acylation: Ethylenediamine is reacted with ethyl chloroacetate. To favor mono-acylation and prevent the formation of di-acylated byproducts, a large excess of ethylenediamine is often used. This reaction is typically performed at room temperature.

Cyclization: The resulting intermediate, N-(2-aminoethyl)-2-chloroacetamide, undergoes an intramolecular nucleophilic substitution (cyclization) to form the 2-piperazinone ring. This step is often promoted by heating in a suitable solvent. chemicalbook.com

Alternative methods for synthesizing the 2-piperazinone core have also been reported, including a one-pot tandem reductive amination-transamidation-cyclization reaction, which can provide substituted piperazin-2-ones in good yields. reddit.com Another method involves reacting a 1-cyano-1-hydroxyalkane with ethylenediamine in an aqueous solution. beilstein-journals.org

Optimization of Coupling and Ring-Closure Reactions for this compound Formation

The final and crucial step in the synthesis is the N-acylation of the 2-piperazinone ring with the activated 3-isopropoxybenzoic acid derivative. The most common approach is the reaction of 2-piperazinone with 3-isopropoxybenzoyl chloride .

The optimization of this amide bond formation is critical for achieving a high yield and purity of the final product. Key parameters to consider include:

Base: A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common choices include triethylamine (B128534) (Et₃N) or pyridine. The base prevents the protonation of the 2-piperazinone nitrogen, which would render it non-nucleophilic. derpharmachemica.com

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile are typically used to prevent reaction with the acyl chloride. beilstein-journals.org

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. beilstein-journals.org

Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the acylation, particularly if the amine is not very reactive.

An alternative to using the acyl chloride is to employ peptide coupling reagents to directly couple 3-isopropoxybenzoic acid with 2-piperazinone. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be effective, though this method is often more expensive than the acyl chloride route.

Table 3: Conditions for N-Acylation of 2-Piperazinone

| Parameter | Condition | Rationale |

|---|---|---|

| Acylating Agent | 3-Isopropoxybenzoyl chloride | Highly reactive, readily prepared from the carboxylic acid. derpharmachemica.com |

| Base | Triethylamine, Pyridine | HCl scavenger, maintains the nucleophilicity of the piperazinone nitrogen. derpharmachemica.com |

| Solvent | Dichloromethane (DCM), THF | Aprotic, inert to the reaction conditions. beilstein-journals.org |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. beilstein-journals.org |

| Catalyst (Optional) | DMAP | Accelerates the acylation reaction. |

By carefully controlling these conditions, the synthesis of this compound can be achieved efficiently and in high purity, demonstrating a practical application of fundamental organic synthesis principles.

Amide Bond Formation Strategies for the N4-Benzoyl Moiety

The formation of the N4-benzoyl amide bond is the pivotal step in the synthesis of the title compound. This transformation is typically achieved by coupling piperazin-2-one (B30754) with an activated form of 3-isopropoxybenzoic acid. Several standard and reliable methodologies can be employed for this purpose.

One of the most common methods is the acyl chloride method . In this approach, 3-isopropoxybenzoic acid is first converted to the more reactive 3-isopropoxybenzoyl chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with piperazin-2-one in the presence of a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of 3-isopropoxybenzoic acid with piperazin-2-one, avoiding the need to isolate the acyl chloride. A wide array of such reagents exists, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress side reactions and enhance reaction rates. Another class of effective coupling agents includes phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These methods are known for their high efficiency and mild reaction conditions, making them suitable for complex substrates.

A third strategy involves the formation of an activated ester of 3-isopropoxybenzoic acid. For instance, the acid can be reacted with N-hydroxysuccinimide (NHS) to form an NHS ester. This stable intermediate can then be isolated and subsequently reacted with piperazin-2-one to yield the final product. This two-step approach can be advantageous for purification and process control.

Stereochemical Considerations in Piperazinone Ring Cyclization (if applicable)

For the specific compound this compound, where the piperazinone ring itself is unsubstituted on its carbon atoms, the ring is achiral, and therefore, no stereoisomers arise from the core structure.

However, it is pertinent to discuss stereochemistry in the broader context of piperazinone synthesis, as many derivatives possess chirality. If chiral building blocks, such as α-amino acids or their corresponding derivatives, were used to construct the piperazinone ring, stereocenters would be introduced at the C3, C5, or C6 positions. For example, the cyclization of a chiral diamine derivative, which can be sourced from an L- or D-amino acid, would lead to a chiral piperazinone. google.com The stereochemical integrity of these centers is a critical consideration during the cyclization step. The reaction conditions, particularly the choice of base and solvent, can influence the potential for racemization. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols represents an advanced method for accessing chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn Control over the stereochemistry in these cases is paramount and is a significant area of research in medicinal chemistry. google.comdicp.ac.cn

Reaction Condition Optimization (Solvent, Temperature, Catalysis)

Optimizing the reaction conditions for the N-acylation step is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters to consider are the choice of solvent, reaction temperature, and the nature of the catalyst or coupling agent.

Solvent: The solvent must be inert to the reactants and capable of dissolving both the piperazin-2-one precursor and the acylating agent. Common choices for this type of acylation include aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). The polarity of the solvent can influence reaction rates and, in some cases, the solubility of byproducts, which can simplify workup.

Temperature: Amide bond formations are typically conducted at temperatures ranging from 0 °C to room temperature (approx. 25 °C) to control the reaction rate and prevent side reactions. For less reactive substrates, gentle heating may be necessary, but this increases the risk of byproduct formation. An initial temperature of 0 °C during the addition of the acylating agent is a common practice to moderate the initial exotherm.

Catalysis/Coupling Agent: As discussed in section 2.3.1, the choice of coupling agent or the use of a catalyst like DMAP can dramatically affect the reaction's efficiency. Optimization involves screening different coupling agents and catalysts to find the best balance between reaction speed, yield, and cost. The stoichiometry of the coupling agent and any additives must also be carefully controlled.

A hypothetical optimization study for the coupling of piperazin-2-one with 3-isopropoxybenzoyl chloride is presented below.

Table 1: Optimization of N-Acylation Reaction Conditions

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | TEA (1.2) | 25 | 12 | 75 |

| 2 | THF | TEA (1.2) | 25 | 12 | 72 |

| 3 | DCM | DIPEA (1.2) | 25 | 12 | 81 |

| 4 | DCM | TEA (1.2) | 0 to 25 | 12 | 85 |

| 5 | DCM | DIPEA (1.2) | 0 to 25 | 12 | 92 |

| 6 | DCM | DIPEA (1.2) with DMAP (0.1) | 0 to 25 | 6 | 95 |

Purification and Isolation Techniques for this compound

Following the synthesis, a systematic purification protocol is required to isolate this compound in high purity. The typical workflow begins with an aqueous workup to remove water-soluble reagents and byproducts.

The crude reaction mixture is often diluted with an organic solvent, such as ethyl acetate (B1210297) or DCM, and washed successively with a dilute acid (e.g., 1M HCl) to remove any unreacted basic precursors or additives like DMAP, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic precursors like 3-isopropoxybenzoic acid. A final wash with brine helps to remove residual water from the organic phase, which is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). chemicalbook.com

After evaporating the solvent under reduced pressure, the crude product is obtained, which typically requires further purification. mdpi.comColumn chromatography on silica (B1680970) gel is a standard and effective method. A solvent system, or eluent, is chosen based on the polarity of the product. A gradient of ethyl acetate in hexanes or DCM in methanol (B129727) would likely provide good separation of the desired compound from non-polar and highly polar impurities.

The final step is often recrystallization to obtain a highly pure, crystalline solid. mdpi.com The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Solvents such as ethanol (B145695), isopropanol, or mixtures like ethyl acetate/hexanes are common candidates. google.com This process is effective at removing trace impurities, leading to a product with high analytical purity. The purity of the final compound can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. researchgate.net Key areas for improvement include solvent selection, energy efficiency, and waste reduction.

Safer Solvents: Traditional solvents like DCM and DMF are effective but pose environmental and health risks. Green chemistry encourages their replacement with more benign alternatives. unibo.it Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are excellent greener substitutes for THF and DCM. The use of aqueous ethanol as a solvent medium is also a highly sustainable practice. rsc.org

Atom Economy: The choice of synthetic route directly impacts atom economy. Direct amide coupling reactions using catalytic additives are generally superior to the acyl chloride method, which generates stoichiometric amounts of salt waste. The ideal synthesis would maximize the incorporation of atoms from the starting materials into the final product.

Catalysis: The use of catalysts is a cornerstone of green chemistry. In addition to catalytic coupling agents, exploring novel catalytic systems could improve the synthesis. For example, photoredox catalysis has emerged as a powerful and sustainable method for forming various chemical bonds under mild conditions, sometimes using visible light as the energy source. mdpi.comorganic-chemistry.org While direct application to this specific N-acylation may require further research, it represents a frontier in green synthetic methodology.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Component |

|---|---|---|

| This compound | C₁₄H₁₈N₂O₃ | Target Compound |

| Piperazin-2-one | C₄H₈N₂O | Precursor |

| 3-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | Precursor |

| 3-Isopropoxybenzoyl chloride | C₁₀H₁₁ClO₂ | Reactive Intermediate |

| Thionyl chloride | SOCl₂ | Reagent |

| Oxalyl chloride | C₂Cl₂O₂ | Reagent |

| Triethylamine (TEA) | C₆H₁₅N | Base |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | Base |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling Agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | Coupling Agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Additive |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Catalyst |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | Reagent |

| Dichloromethane (DCM) | CH₂Cl₂ | Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Solvent |

| Ethyl acetate | C₄H₈O₂ | Solvent |

Advanced Spectroscopic and Structural Elucidation of 4 3 Isopropoxybenzoyl 2 Piperazinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 4-(3-isopropoxybenzoyl)-2-piperazinone would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, while the splitting pattern (multiplicity) and coupling constants (J) would reveal the number and proximity of neighboring protons.

Expected Proton Signals:

Isopropoxy Group: A doublet for the six equivalent methyl protons and a septet for the methine proton.

Benzoyl Ring: Signals in the aromatic region, with multiplicities determined by the substitution pattern.

Piperazinone Ring: Distinct signals for the methylene (B1212753) protons at different positions on the ring, potentially showing complex coupling patterns.

Without experimental data, a table of chemical shifts and coupling constants cannot be provided.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would be indicative of its hybridization and chemical environment (e.g., aromatic, carbonyl, aliphatic).

Expected Carbon Signals:

Carbonyl Carbons: Signals at the downfield end of the spectrum for the amide and ketone carbonyls.

Aromatic Carbons: A set of signals in the aromatic region.

Isopropoxy and Piperazinone Carbons: Signals in the aliphatic region of the spectrum.

A data table of ¹³C NMR chemical shifts is not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is essential for determining the molecule's three-dimensional conformation.

As no primary NMR data has been located, a discussion of the specific correlations for this compound cannot be conducted.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Expected Characteristic IR Bands:

N-H Stretch: A peak corresponding to the amide N-H bond.

C=O Stretches: Strong absorption bands for the amide and ketone carbonyl groups.

C-O Stretch: A band indicating the presence of the isopropoxy ether linkage.

C-H Stretches: Signals for aromatic and aliphatic C-H bonds.

Aromatic C=C Bending: Peaks characteristic of the substituted benzene (B151609) ring.

A table of specific IR absorption frequencies cannot be compiled without the experimental spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which in turn allows for the confirmation of its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information by showing how the molecule breaks apart under ionization.

Without access to HRMS data, the exact mass and a detailed analysis of the fragmentation pathways for this specific compound cannot be provided.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation of this compound (if available)

X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, a detailed description of its solid-state molecular geometry and conformation is not possible.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are considered)

A comprehensive review of scientific literature and chemical databases indicates that specific research on the chiroptical properties of chiral derivatives of this compound has not been publicly reported. The synthesis of enantiomerically pure forms, either through asymmetric synthesis or chiral resolution, is a prerequisite for such studies. nih.govnih.gov To date, no studies detailing the resolution or stereoselective synthesis of this specific compound are available.

Therefore, experimental data from techniques such as Electronic Circular Dichroism (ECD) for this compound are not available. This section will, however, outline the principles and methodologies of chiroptical spectroscopy as they would apply to this molecule, should chiral derivatives be synthesized and studied in the future.

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method within this category used to investigate the stereochemical features of chiral compounds. nih.govnih.gov It is particularly valuable for determining both the enantiomeric purity and the absolute configuration of pharmaceuticals and other bioactive molecules. nih.gov

Theoretical Application to Chiral this compound

If a chiral center were introduced into the this compound scaffold, for instance by substitution on the piperazinone ring, two enantiomers would exist. The study of these enantiomers using ECD would proceed as follows:

Enantiomeric Purity Assessment: Pure samples of each enantiomer would exhibit ECD spectra that are mirror images of each other. The intensity of the ECD signal, characterized by Cotton effects (CE), is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture, having a net zero chirality, would be ECD silent. By measuring the ECD spectrum of an enantiomerically enriched sample, its purity can be quantified.

Absolute Configuration Determination: The absolute configuration (i.e., the R or S designation) of the enantiomers could be determined by comparing the experimentally measured ECD spectra with theoretical spectra generated through quantum-chemical calculations, a widely adopted and reliable approach. nih.gov This process involves:

Computational modeling of the possible conformations of each enantiomer.

Calculation of the theoretical ECD spectrum for each stable conformer.

Generation of a Boltzmann-averaged spectrum based on the relative energies of the conformers.

Comparison of the resulting theoretical spectrum with the experimental one. A good match allows for an unambiguous assignment of the absolute configuration.

For a molecule like this compound, the chromophores—primarily the benzoyl group and the amide within the piperazinone ring—would give rise to characteristic electronic transitions and, in a chiral environment, distinct Cotton effects in the ECD spectrum.

Illustrative Data Table Structure

While no specific data exists for the target compound, a typical data table for chiroptical analysis would be structured as shown below. The values presented are hypothetical and for illustrative purposes only.

| Parameter | (+)-Enantiomer | (-)-Enantiomer |

| Specific Rotation [α]D20 | +X.X° (c=1, MeOH) | -X.X° (c=1, MeOH) |

| ECD λmax [nm] (Δε) | λ1 (+Y.Y) | λ1 (-Y.Y) |

| λ2 (-Z.Z) | λ2 (+Z.Z) | |

| Assigned Absolute Configuration | (R) or (S) | (S) or (R) |

This table would summarize the key chiroptical data points: the specific rotation at the sodium D-line, the wavelengths (λmax) and intensities (Δε) of the major Cotton effects in the ECD spectrum, and the determined absolute configuration for each enantiomer.

Computational and Theoretical Chemistry Studies of 4 3 Isopropoxybenzoyl 2 Piperazinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic distribution and reactivity of 4-(3-isopropoxybenzoyl)-2-piperazinone. These methods solve the Schrödinger equation for the molecule, yielding valuable information about its orbitals and electrostatic properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.net This optimization process seeks the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, a wealth of electronic properties can be derived. These include the total energy, dipole moment, and the distribution of atomic charges, which offer a quantitative measure of the molecule's polarity and the electronic environment of each atom.

Table 1: Representative Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (benzoyl) | ~1.23 Å |

| C-N (amide) | ~1.38 Å | |

| C-O (isopropoxy) | ~1.37 Å | |

| Bond Angle | C-N-C (piperazinone) | ~118° |

| O=C-N (amide) | ~122° | |

| Dihedral Angle | Phenyl-C=O-N-C | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropoxybenzoyl moiety, while the LUMO may be distributed over the benzoyl and piperazinone groups.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are representative and can be calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. chemrxiv.orgrsc.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.comnih.gov

The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms and the oxygen of the isopropoxy group, making them potential sites for interaction with electrophiles. Positive potential might be found around the N-H proton of the piperazinone ring, indicating a site for nucleophilic interaction.

Conformational Analysis and Energy Landscape Exploration of the Piperazinone Ring

Molecular Mechanics and Dynamics Simulations for Conformational Preferences

While quantum chemical calculations are highly accurate, they can be computationally expensive for exploring the full range of possible conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient way to study the conformational landscape of flexible molecules like this compound. nih.govnitech.ac.jpresearchgate.net

MD simulations, in particular, can model the dynamic behavior of the molecule over time, providing insights into the stability of different conformations and the transitions between them. nih.govnih.gov These simulations can reveal the preferred conformations of the piperazinone ring, which typically exist as chair, boat, or twist-boat forms. nih.gov The presence of the bulky benzoyl group and the isopropoxy substituent will influence these conformational preferences.

Identification of Low-Energy Conformers and Energy Barriers

Through techniques like potential energy surface (PES) scanning, it is possible to identify the most stable, low-energy conformers of this compound. These studies also allow for the calculation of the energy barriers between these conformers. rsc.org The relative energies of these conformers determine their population at a given temperature.

For the piperazinone ring in this specific molecule, the chair conformation is generally the most thermodynamically favorable. nih.gov However, the energetic cost of ring inversion and the rotational barriers around the amide bond contribute to a complex energy landscape. rsc.org

Table 3: Representative Relative Energies of Piperazinone Ring Conformations

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.0 (most stable) |

| Twist-Boat | 5-6 |

| Boat | 6-7 |

Note: These are general relative energy values for a piperazine (B1678402) ring system and can be influenced by substituents. The values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of a molecule with a high degree of accuracy. spectroscopyonline.com These predictions are crucial for interpreting experimental spectra and confirming molecular structure. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to calculate the electronic structure and, from it, derive spectroscopic data. spectroscopyonline.comnih.gov

Predicted NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ) by calculating the magnetic shielding tensors of the nuclei. These predicted shifts serve as a reference for assigning signals in experimentally obtained spectra. ipb.ptorganicchemistrydata.org The predicted chemical shifts for key nuclei in this compound are presented in Table 1. The calculations account for the electronic environment of each atom, including inductive and anisotropic effects from nearby functional groups. ucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.

| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-H | Benzoyl Ring | 7.10 - 7.45 | 115.8 - 130.2 |

| Aromatic C-O | Benzoyl Ring (C3) | - | 158.5 |

| Aromatic C-C=O | Benzoyl Ring (C1) | - | 137.1 |

| Amide N-H | Piperazinone Ring | 6.50 | - |

| Piperazinone CH₂ | Adjacent to N-H | 3.45 | 45.2 |

| Piperazinone CH₂ | Adjacent to N-C=O | 4.10 | 49.8 |

| Isopropoxy CH | -O-CH(CH₃)₂ | 4.65 | 71.3 |

| Isopropoxy CH₃ | -O-CH(CH₃)₂ | 1.35 | 22.1 |

| Amide C=O | Piperazinone Ring | - | 168.9 |

| Ketone C=O | Benzoyl Group | - | 170.4 |

Predicted Vibrational Frequencies: Theoretical vibrational analysis predicts the frequencies of infrared (IR) and Raman spectral bands. arxiv.org Each predicted frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. nih.gov These calculations help in the assignment of complex experimental vibrational spectra. DFT methods can reliably predict harmonic frequencies, which, while often slightly higher than experimental values, provide a robust basis for comparison. arxiv.orgscirp.org Key predicted vibrational modes for this compound are summarized in Table 2.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Predicted using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Motion |

|---|---|---|---|

| N-H Stretch | Amide (Piperazinone) | 3455 | Stretching of the nitrogen-hydrogen bond. |

| C-H Stretch (Aromatic) | Benzoyl Ring | 3080 | Stretching of carbon-hydrogen bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | Isopropoxy & Piperazinone | 2980 - 2940 | Asymmetric and symmetric stretching of sp³ C-H bonds. |

| C=O Stretch (Amide) | Piperazinone Ring | 1695 | Stretching of the amide carbonyl bond. |

| C=O Stretch (Ketone) | Benzoyl Group | 1660 | Stretching of the aryl ketone carbonyl bond. |

| C=C Stretch | Aromatic Ring | 1605, 1580 | In-plane stretching of the benzene (B151609) ring carbon-carbon bonds. nih.gov |

| C-O-C Stretch | Isopropoxy Ether | 1250 | Asymmetric stretching of the aryl-alkyl ether linkage. |

| C-N Stretch | Piperazinone Ring | 1180 | Stretching of the carbon-nitrogen bonds within the ring. |

Molecular Modeling and Docking Simulations for Putative Molecular Interactions within Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as an enzyme or other protein. nih.gov This method is instrumental in structure-based drug design and in understanding the potential interactions of a compound within a biological system at a molecular level. nih.govhilarispublisher.com For this compound, docking simulations can be performed to generate hypotheses about its binding mode in the active site of a putative enzyme target.

A hypothetical docking study was conceptualized to explore the interaction of this compound with a serine protease. The simulation involves preparing the 3D structure of the ligand and the enzyme, defining a binding pocket, and using a scoring function to rank the most stable binding poses. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Serine Protease Active Site This data is illustrative of a typical docking simulation output and does not represent experimentally verified results.

| Parameter | Value / Description |

|---|---|

| Putative Enzyme Target | Serine Protease (e.g., Trypsin) |

| Docking Software | AutoDock Vina (Illustrative) nih.gov |

| Binding Affinity (Glide gscore) | -8.2 kcal/mol |

| Putative Molecular Interactions | |

| Hydrogen Bond | Piperazinone N-H (donor) with Asp189 backbone C=O (acceptor) |

| Hydrogen Bond | Benzoyl C=O (acceptor) with Gly193 backbone N-H (donor) |

| Hydrogen Bond | Benzoyl C=O (acceptor) with Ser195 side-chain O-H (donor) |

| Hydrophobic Interaction | Isopropoxy group with a hydrophobic pocket formed by Val213 and Cys191 |

| Pi-Pi Stacking | Benzoyl ring with the side chain of His57 |

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for Derivatization Design

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that correlate the structural or physicochemical properties of a series of compounds with their reactivity or a specific property. nih.gov These models are typically mathematical equations that allow for the prediction of the desired endpoint for new, unsynthesized molecules, thereby guiding the design of derivatives with enhanced chemical characteristics or in vitro mechanistic profiles.

For this compound, a QSPR study could be designed to predict a key chemical property, such as lipophilicity (LogP), which influences solubility and permeability. The first step involves creating a library of virtual derivatives by modifying specific parts of the parent molecule. Next, a set of molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) is calculated for each derivative. Finally, statistical methods are used to build a predictive model.

Table 4: Hypothetical QSPR Model for Predicting LogP of this compound Derivatives This table illustrates a hypothetical QSPR study. The descriptor values and predicted LogP are for exemplary purposes only.

Hypothetical QSPR Equation:(MW) - 0.03| Derivative (Modification at R) | R Group | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (NumRotB) | Predicted LogP |

|---|---|---|---|---|---|

| Parent Compound | -OCH(CH₃)₂ | 290.35 | 58.61 | 4 | 2.48 |

| Derivative 1 | -OCH₃ | 262.29 | 58.61 | 3 | 2.07 |

| Derivative 2 | -OCH₂CH₃ | 276.32 | 58.61 | 4 | 2.37 |

| Derivative 3 | -F | 250.25 | 49.38 | 3 | 2.23 |

| Derivative 4 | -Cl | 266.70 | 49.38 | 3 | 2.39 |

| Derivative 5 | -CF₃ | 300.25 | 49.38 | 3 | 2.73 |

This hypothetical model demonstrates how modifying the substituent on the benzoyl ring impacts the calculated LogP. For instance, replacing the isopropoxy group with a smaller methoxy (B1213986) group is predicted to decrease lipophilicity, while replacing it with a trifluoromethyl group is predicted to increase it. Such QSPR models are powerful for systematically exploring chemical space and prioritizing the synthesis of derivatives with a desired balance of properties for further in vitro mechanistic investigation.

Chemical Reactivity and Derivatization Strategies for 4 3 Isopropoxybenzoyl 2 Piperazinone

Functionalization of the Piperazinone Ring System

The piperazinone ring, a privileged structure in medicinal chemistry, presents several avenues for derivatization. thieme-connect.com The presence of nitrogen atoms and the cyclic amide functionality allows for a range of chemical transformations.

N-Alkylation and N-Acylation Reactions at Accessible Nitrogen Atoms

The secondary amine within the piperazinone ring is a prime site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Common methods include nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com For instance, N-alkylation can be achieved by reacting the piperazinone with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netgoogle.com Reductive amination, another key strategy, involves the reaction of the piperazinone with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comnih.gov

N-Acylation: This process introduces an acyl group to the nitrogen atom, typically by reacting the piperazinone with acyl chlorides or acid anhydrides. nih.govambeed.com These reactions are often carried out in the presence of a base to scavenge the acid byproduct. lookchem.com N-acylation can also be achieved using carboxylic acids with a coupling agent. The resulting N-acyl derivatives often exhibit different chemical and biological properties compared to the parent compound. beilstein-journals.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine (B1678402) Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3) | N-Alkylpiperazinone | researchgate.net |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkylpiperazinone | mdpi.com |

| N-Acylation | Acyl chloride, base | N-Acylpiperazinone | nih.gov |

| N-Acylation | Carboxylic acid, coupling agent | N-Acylpiperazinone | beilstein-journals.org |

Modulations of Ring Substituents

While direct C-H functionalization of the piperazine ring has been a challenge, recent advances in photoredox catalysis have opened new possibilities. researchgate.netnih.gov These methods allow for the introduction of aryl, vinyl, and other groups onto the carbon atoms of the piperazine ring, significantly expanding the accessible chemical space. mdpi.comencyclopedia.pub For instance, photoredox-mediated C-H arylation can be achieved using an iridium-based photocatalyst. mdpi.comencyclopedia.pub

Ring Expansion or Contraction Methodologies (if applicable)

Information specifically on the ring expansion or contraction of the 4-(3-isopropoxybenzoyl)-2-piperazinone core is not extensively documented in the readily available literature. However, general strategies for the synthesis of related heterocyclic systems could potentially be adapted. For example, ring-closing metathesis or other cyclization strategies are common in heterocyclic chemistry. researchgate.net The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold has also been utilized as a synthetic route to piperazine derivatives. rsc.org

Transformations of the 3-Isopropoxybenzoyl Moiety

The 3-isopropoxybenzoyl portion of the molecule provides another handle for chemical modification, primarily through reactions on the aromatic ring and the isopropoxy group.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of the benzoyl group can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Aromatic Electrophilic Substitution (SEAr): The isopropoxy group is an ortho-, para-directing activator, while the benzoyl group is a meta-directing deactivator. wikipedia.orglibretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will predominantly occur at positions ortho and para to the isopropoxy group. wikipedia.orgmasterorganicchemistry.com The specific outcome will be influenced by the interplay of these directing effects and steric hindrance. masterorganicchemistry.com

Aromatic Nucleophilic Substitution (SNAr): While less common for this specific compound due to the lack of strong electron-withdrawing groups ortho or para to a potential leaving group, SNAr reactions can be induced under specific conditions. chemistrysteps.com For SNAr to be efficient, a good leaving group (like a halogen) and a strong electron-withdrawing group (like a nitro group) are typically required on the aromatic ring. chemistrysteps.comnih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Isopropoxybenzoyl Moiety

| Reaction | Electrophile | Major Product(s) Position | Reference |

|---|---|---|---|

| Nitration | NO2+ | 2-, 4-, 6- positions | libretexts.org |

| Halogenation | Br+, Cl+ | 2-, 4-, 6- positions | wikipedia.org |

| Sulfonation | SO3 | 2-, 4-, 6- positions | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R+ | 2-, 4-, 6- positions | wikipedia.org |

| Friedel-Crafts Acylation | RCO+ | 2-, 4-, 6- positions | wikipedia.org |

Modifications of the Isopropoxy Group

The isopropoxy group itself can be a target for modification.

Ether Cleavage: The ether linkage can be cleaved under harsh conditions, for example, using strong acids like HBr or HI, to yield the corresponding phenol (B47542). This phenol can then be re-alkylated or functionalized in other ways.

Modification of the Isopropyl Group: While less common, it is theoretically possible to functionalize the isopropyl group itself, for instance, through radical halogenation, although this might lack selectivity and could be challenging to control.

Alternative Protecting Groups: In synthetic strategies, the isopropoxy group might be considered a protecting group for the hydroxyl functionality. The stability of similar alkoxy groups can be tuned by modifying the electronic properties of the alkyl group. beilstein-journals.org For instance, replacing the isopropyl group with a benzyl (B1604629) group could allow for deprotection under different conditions, such as hydrogenolysis. acs.orgorganic-chemistry.org

Reactions at the Carbonyl Center

The exocyclic carbonyl group of the 3-isopropoxybenzoyl moiety is a primary site for a variety of chemical transformations common to ketones. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

Nucleophilic Addition Reactions: The electrophilic carbon of the benzoyl carbonyl is susceptible to attack by various nucleophiles.

Reduction to Alcohols: A common transformation is the reduction of the carbonyl group to a secondary alcohol. This can be achieved using a range of reducing agents. While specific conditions for this compound are not extensively documented in publicly available literature, analogous reductions of benzoylpiperazines suggest that standard reagents would be effective.

| Reagent | Product | General Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 4-((3-isopropoxyphenyl)(hydroxy)methyl)-2-piperazinone | Methanol (B129727) or ethanol (B145695), room temperature |

| Lithium aluminium hydride (LiAlH₄) | 4-((3-isopropoxyphenyl)(hydroxy)methyl)-2-piperazinone | Anhydrous ether or THF, 0 °C to room temperature |

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), would lead to the formation of tertiary alcohols. This provides a straightforward method for introducing new carbon-carbon bonds at this position. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Wittig Reaction: The Wittig reaction offers a pathway to convert the carbonyl group into an alkene. datapdf.com This reaction involves the use of a phosphorus ylide (a Wittig reagent) and would result in the formation of a 1-(1-(3-isopropoxyphenyl)vinyl)piperazin-2-one derivative. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

Condensation Reactions: The carbonyl group can also participate in condensation reactions with various amine derivatives. For instance, reaction with hydroxylamine (B1172632) would yield an oxime, while reaction with hydrazine (B178648) or its derivatives would produce a hydrazone. nih.govresearchgate.net These reactions are typically catalyzed by acid and involve the formation of a C=N double bond.

Development of Catalytic Systems for Transformations Involving this compound

Catalytic methods are highly desirable for transformations involving this compound due to their efficiency, selectivity, and potential for asymmetric synthesis.

Catalytic Hydrogenation: The hydrogenation of the aryl ketone is a key transformation. Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed for the reduction of carbonyl groups. libretexts.org The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) can influence the selectivity of the reduction, particularly if other reducible functional groups are present. For instance, gold nanoparticles in combination with Lewis bases like piperazine have been shown to be effective for selective hydrogenation reactions through the heterolytic cleavage of H₂. rsc.org

Catalytic transfer hydrogenation represents an alternative to using molecular hydrogen. nih.gov This method utilizes a hydrogen donor, such as Hantzsch ester or isopropanol, in the presence of a transition metal catalyst.

Catalytic Asymmetric Reduction: The development of chiral catalysts for the asymmetric reduction of the benzoyl carbonyl would provide enantiomerically enriched secondary alcohols. This is a highly valuable transformation in medicinal chemistry. Chiral ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) or diamine ligands have been successfully used for the asymmetric hydrogenation of ketones. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound is of significant interest for the development of new therapeutics. Chirality can be introduced at the C3 or C5 positions of the piperazinone ring, or at the benzylic carbon upon reduction of the carbonyl group.

From Chiral Building Blocks: One common strategy involves the use of enantiomerically pure starting materials. For example, a chiral amino acid could be used as a precursor to construct the piperazinone ring, leading to a stereocenter at the C3 position. rsc.orgnih.gov The subsequent acylation with 3-isopropoxybenzoyl chloride would yield the desired chiral analogue.

Asymmetric Catalysis: As mentioned previously, asymmetric hydrogenation of a suitable precursor is a powerful method. For instance, an unsaturated piperazinone derivative could be subjected to asymmetric hydrogenation to introduce a chiral center at C3. dicp.ac.cnrsc.org Similarly, asymmetric reduction of the benzoyl carbonyl would create a chiral benzylic alcohol.

Diastereoselective Synthesis: If a chiral center is already present in the molecule (e.g., at C3), the reduction of the carbonyl group can proceed diastereoselectively, influenced by the existing stereocenter. The choice of reducing agent and conditions can often be tuned to favor the formation of one diastereomer over the other.

Chiral Resolution: In cases where a racemic mixture of a chiral analogue is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Applications of this compound as a Building Block in Complex Molecule Synthesis

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. nih.govmdpi.comnih.gov The title compound, with its multiple points for diversification, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

The secondary amine at the N1 position is a key handle for derivatization. It can undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles allows for the introduction of various substituents.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation can be used to attach aryl or heteroaryl groups.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides access to a wide range of N-substituted derivatives. researchgate.net

Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids can be used to introduce amide functionalities.

The derivatization at the N1 position is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The 3-isopropoxybenzoyl group itself may contribute to binding with a biological target, and modifications at the N1 position can further optimize these interactions. For example, piperazine derivatives are found in drugs targeting a variety of receptors and enzymes, and the substituents on the piperazine nitrogen are often crucial for activity and selectivity. nih.govrsc.org

While specific examples of the use of this compound as a building block in the synthesis of named drug candidates are not readily found in the surveyed literature, its structural motifs are present in many biologically active compounds. This suggests its potential as a starting material or intermediate in the discovery and development of new pharmaceuticals. google.comgoogle.comgoogleapis.com

Analytical Method Development for Research Scale Characterization and Quantification of 4 3 Isopropoxybenzoyl 2 Piperazinone

Gas Chromatography (GC) Techniques for Volatile Derivatives (if applicable)

Direct analysis of 4-(3-isopropoxybenzoyl)-2-piperazinone by Gas Chromatography is generally not feasible. The compound's relatively high molecular weight and the presence of the polar amide group within the piperazinone ring result in low volatility and poor thermal stability, making it unsuitable for GC's high-temperature conditions.

However, GC could be employed for the analysis of volatile starting materials used in its synthesis, such as isopropoxybenzene, or for specific impurities. If analysis of the parent compound by GC were necessary, a derivatization step to increase volatility and thermal stability would be required. A common approach would be silylation, which converts the N-H group of the amide into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography is an invaluable, rapid, and cost-effective tool for real-time monitoring of the synthesis of this compound. It can effectively track the consumption of starting materials and the formation of the final product.

A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane. The components are visualized under a UV lamp (at 254 nm), where the UV-active benzoyl group of the product and starting materials will appear as dark spots. The progress of the reaction is determined by comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the pure starting materials and the product.

Hypothetical TLC Monitoring of a Synthesis Reaction:

| Compound | Rf Value (30:70 Ethyl Acetate:Hexane) | Observation |

|---|---|---|

| 3-Isopropoxybenzoyl chloride | 0.65 | Spot diminishes over time. |

| 2-Piperazinone | 0.10 | Spot diminishes over time. |

| Product | 0.40 | Spot appears and increases in intensity. |

Spectrophotometric Methods for Concentration Determination in Solution

UV-Vis spectrophotometry offers a simple and rapid method for determining the concentration of this compound in a pure solution, provided no other interfering substances absorb at the same wavelength. The method relies on the Beer-Lambert law.

The key is to identify the wavelength of maximum absorbance (λmax) for the compound, which is dictated by its benzoyl chromophore. A preliminary UV scan in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be performed to determine this λmax, estimated to be around 258 nm. A calibration curve would then be generated by measuring the absorbance of several standard solutions of known concentrations.

Hypothetical Calibration Data for Spectrophotometric Analysis:

| Concentration (µg/mL) | Absorbance at 258 nm |

|---|---|

| 1.0 | 0.085 |

| 2.5 | 0.212 |

| 5.0 | 0.425 |

| 10.0 | 0.850 |

From this data, a linear regression would yield a calibration equation (e.g., y = 0.085x) that can be used to calculate the concentration of unknown samples based on their measured absorbance.

Impurity Profiling and Stability Studies under Research Conditions

Impurity profiling is crucial for understanding the purity of a research batch of this compound. The validated HPLC method described in section 6.1.1 would be the primary tool for this purpose. Potential impurities could include:

Unreacted Starting Materials: 3-isopropoxybenzoic acid and 2-piperazinone.

Synthesis By-products: Products from side reactions or excess reagents.

Degradation Products: Formed during storage or under stress conditions.

For stability studies, the compound would be subjected to various stress conditions (e.g., elevated temperature, high humidity, UV light exposure) for a defined period. The stressed samples would then be analyzed at set time points using the stability-indicating HPLC method to quantify the parent compound and detect any increase in degradation products. This helps establish appropriate storage conditions and a potential re-test date for the research material.

Future Directions and Emerging Research Avenues for 4 3 Isopropoxybenzoyl 2 Piperazinone

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 4-(3-isopropoxybenzoyl)-2-piperazinone fundamentally involves the formation of an amide bond between the 2-piperazinone core and a 3-isopropoxybenzoyl derivative. Traditional synthetic routes often rely on stoichiometric activating agents and organic solvents, which present environmental and cost challenges. researchgate.net Future research will likely focus on developing more efficient, novel, and sustainable pathways.

Green chemistry principles are increasingly guiding synthetic strategies for nitrogen-containing heterocycles like piperazine (B1678402). researchgate.net Emerging sustainable methods that could be adapted for the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for N-acylation reactions, minimizing energy consumption. researchgate.net

Photoredox Catalysis: Visible-light-promoted reactions offer a green alternative for generating reactive intermediates under mild conditions, potentially enabling novel C-H functionalization or coupling pathways. mdpi.comorganic-chemistry.org

Catalyst-Free Acylation: Exploring acylation under catalyst-free conditions, perhaps using water as a solvent or leveraging the inherent reactivity of specialized acylating agents, represents a highly sustainable goal. orientjchem.org

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing can enhance safety, scalability, and consistency while allowing for precise control over reaction parameters. mdpi.com

A key step is the N-acylation of the piperazinone ring. Research into eco-friendly acylation, such as using catalytic acetic acid with esters as the acyl source, could provide a cheap and simple method for this transformation. rsc.org The development of a one-pot reaction, possibly starting from precursors of the piperazinone ring and the benzoic acid derivative, would further enhance synthetic efficiency and align with green chemistry objectives. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Acylation | Reduced reaction time, increased yields, lower energy use. | Optimization of reaction conditions (temperature, time, power) for the specific substrates. |

| Photoredox-Catalyzed Coupling | Mild reaction conditions, high functional group tolerance, novel reactivity. | Development of suitable organic photocatalysts and reaction pathways for C-N bond formation. mdpi.com |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts (enzymes). | Identification of suitable ligases or engineered enzymes for amide bond formation. nih.gov |

Advanced Computational Modeling for Precise Reactivity and Selectivity Predictions

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational modeling is a crucial future direction for elucidating its properties and potential applications.

Density Functional Theory (DFT) studies can provide fundamental insights into the molecule's electronic structure. bohrium.comekb.eg Future investigations could use DFT to:

Calculate the molecular electrostatic potential (MEP) map to identify electron-rich and electron-deficient regions, thereby predicting sites susceptible to nucleophilic and electrophilic attack.

Analyze frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and kinetic stability. bohrium.com

Simulate vibrational spectra (IR) and NMR chemical shifts to aid in structural confirmation and interpretation of experimental data. bohrium.com

Molecular docking and dynamics simulations are essential for predicting the compound's biological potential. connectjournals.comnih.gov By docking this compound into the active sites of various protein targets, researchers can generate hypotheses about its mechanism of action and potential therapeutic relevance. mdpi.com Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes over time. rsc.org

Table 2: Hypothetical Molecular Docking Targets and Objectives

| Protein Target Class | Rationale | Predicted Interactions to Investigate |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The related benzoylpiperidine scaffold shows high affinity for serotonin and dopamine receptors. nih.gov | Hydrogen bonding with the piperazinone carbonyl; hydrophobic interactions with the isopropoxybenzoyl group. |

| Kinases | Many kinase inhibitors utilize a heterocyclic scaffold for hinge-binding. | Formation of hydrogen bonds between the piperazinone N-H and the kinase hinge region. |

| Topoisomerases | Phenylpiperazine derivatives have shown activity as Topoisomerase II inhibitors. mdpi.com | π-stacking interactions between the benzoyl ring and DNA base pairs; hydrogen bonding with enzyme residues. |

These computational approaches will enable a rational, data-driven approach to prioritizing experimental studies, saving significant time and resources.

Integration of this compound into Advanced Chemical Scaffolds

The piperazine ring is a versatile and highly valued scaffold in medicinal chemistry, recognized for its ability to modulate physicochemical properties like solubility and basicity. nih.govresearchgate.net The this compound structure can be viewed not as an endpoint, but as a sophisticated building block for the creation of more complex and functionally diverse molecules.

The secondary amine (N-H) at the 1-position of the piperazinone ring is a prime handle for further chemical modification. Future synthetic efforts can focus on integrating this core into advanced scaffolds by:

Linker Chemistry: Using the N-H group to attach the molecule to other pharmacophores via alkyl, acyl, or sulfonyl linkers. This strategy has been used to create hybrid molecules with dual biological activities. nih.gov

Scaffold Rigidification: Incorporating the piperazinone ring into larger, polycyclic systems to reduce conformational flexibility. tandfonline.com This can lead to higher binding affinity and selectivity for a specific biological target by locking the molecule into its bioactive conformation.

Combinatorial Library Synthesis: Using the this compound core as a template for the parallel synthesis of a large library of analogues. By varying substituents on the piperazinone ring or the benzoyl moiety, researchers can systematically explore the structure-activity relationship (SAR).

These strategies would leverage the favorable properties of the core structure while exploring new chemical space to develop novel therapeutic agents or chemical probes.

Mechanistic Investigations of its Chemical Transformations and Interactions

A deep understanding of the reaction mechanisms involved in the synthesis and potential degradation of this compound is essential for its development. The central feature of the molecule is the amide bond, both within the lactam ring of the piperazinone and the external benzoyl linkage.

Future mechanistic studies should focus on:

Mechanism of Formation: Investigating the precise mechanism of the N-acylation step is crucial for optimizing the synthesis. This includes studying the role of catalysts, the nature of intermediates (such as O-acylisourea for carbodiimide couplings), and the kinetics of the reaction. luxembourg-bio.com Understanding these details can lead to the development of more efficient catalytic cycles. researchgate.net

Chemical Stability and Degradation: The stability of the amide bonds to hydrolysis under various pH conditions is a critical parameter. Mechanistic studies, potentially using isotopic labeling, could elucidate the pathways of acid- or base-catalyzed cleavage. nih.gov This is vital for determining shelf-life and behavior under physiological conditions.

Mechanism of Biological Action: If computational studies identify a likely biological target, mechanistic investigations will be required to validate the interaction. This involves confirming the binding mode through techniques like X-ray crystallography of the ligand-protein complex and studying the downstream functional consequences of this binding.

These investigations will provide a robust chemical and biological foundation for any future applications of the compound.

Role as a Privileged Structure Component in Diverse Academic Research Areas

A "privileged structure" is a molecular scaffold that is capable of binding to multiple, distinct biological targets with high affinity. mdpi.com The benzoylpiperidine framework, which is a close structural analogue and bioisostere of the benzoylpiperazine motif, is well-established as a privileged structure. nih.govnih.govresearchgate.net Given that this compound contains both the benzoyl group and the piperazinone ring (a modified piperazine), it is highly likely to function as a component of privileged structures.

The piperazine scaffold itself is present in numerous FDA-approved drugs and is considered a privileged element for its ability to impart favorable pharmacokinetic properties and engage in key binding interactions. nih.gov The combination of these two moieties suggests that this compound and its derivatives are promising candidates for exploration in a wide range of research fields.

Table 3: Potential Research Areas for this compound as a Privileged Structure

| Research Area | Rationale Based on Analogous Structures |

|---|---|

| Neuroscience | Benzoylpiperidine and arylpiperazine derivatives are potent ligands for serotonin (5-HT) and dopamine (D2) receptors, with applications as antipsychotic and antidepressant agents. nih.govnih.gov |

| Oncology | The piperazine ring is a core component of numerous anticancer drugs, including kinase inhibitors like Imatinib. mdpi.comresearchgate.net Benzoylpiperidine derivatives have been developed as tankyrase inhibitors. nih.gov |

| Infectious Diseases | Piperazine derivatives have been explored for a wide array of antimicrobial activities, including antibacterial, antifungal, and antimalarial properties. nih.govresearchgate.net |

| Metabolic Diseases | Certain benzoylpiperidine structures have been identified as inhibitors of Complex I or activators of AMPK, suggesting potential applications in diabetes research. nih.gov |

| Inflammatory Disorders | The piperazine scaffold has been identified in molecules with significant anti-inflammatory potential. thieme-connect.com |

Future academic research will likely involve screening this compound and its derivatives against a broad panel of biological targets within these disease areas to uncover novel biological activities and establish this scaffold as a valuable tool in drug discovery.

Q & A

Q. What are the common synthetic routes for 4-(3-isopropoxybenzoyl)-2-piperazinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 2-piperazinone derivatives typically involves reductive amination or nucleophilic substitution. For example, 2-piperazinone can react with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) under reductive conditions (e.g., NaBH4 or catalytic hydrogenation) to form 4-substituted derivatives . Alternatively, nucleophilic substitution with halogenated aryl compounds (e.g., brominated isothiazolo-pyridines) in the presence of 2-piperazinone yields coupled products, with yields influenced by reaction duration (e.g., 7 days for 70% yield in dichloromethane/MeOH solvent systems) .

- Key Data :

- Reaction time: 7 days for bromoisothiazolo-pyridine coupling .

- Typical solvents: Dichloromethane, methanol, or ethanol .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR and IR spectroscopy to confirm functional groups. For example:

- 1H NMR : Look for signals corresponding to the isopropoxy group (δ 1.2–1.4 ppm for CH3, δ 4.5–4.7 ppm for OCH) and the piperazinone NH (δ 6.3–6.4 ppm, broad singlet) .

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch of piperazinone) and ~1220 cm⁻¹ (C-O-C of isopropoxy group) .

Advanced Research Questions

Q. How does the flexibility of the piperazinone ring influence binding affinity in protein-ligand interactions?

- Methodological Answer : Computational docking and molecular dynamics simulations can assess conformational flexibility. For instance, substituents like the isopropoxybenzoyl group may enhance hydrophobic interactions with protein pockets (e.g., MDM2-p53 binding) . Compare with rigid analogs (e.g., fluorinated polyimides) to evaluate entropy-enthalpy trade-offs .

- Key Insight :

- Flexible ether linkages in related compounds improve solubility but reduce thermal stability, impacting biological activity .

Q. What strategies resolve contradictions in solubility data for 2-piperazinone derivatives?

- Methodological Answer : Use co-solvent systems (e.g., ethanol:PBS at 1:7 ratio) for aqueous solubility enhancement, as demonstrated for (+)-Nutlin-3 (solubility: 0.12 mg/ml in PBS vs. 20 mg/ml in ethanol) . For low-solubility derivatives, employ amorphous solid dispersion or nanoparticle formulation to improve bioavailability.

- Experimental Design :

- Solubility testing: Shake-flask method with HPLC quantification .

Q. How can researchers optimize regioselectivity in piperazinone functionalization?

- Methodological Answer : Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for NH protection) enable selective substitution at the 4-position . For example, Boc-protected piperazinone reacts with electrophiles (e.g., benzyl halides) under mild conditions (50°C, 12 hours) to avoid side reactions .

- Case Study :

- Boc-protected 2-piperazinone derivatives achieved 97% purity in commercial synthesis .

Data Contradiction Analysis

Q. Why do stereoisomers of piperazinone derivatives show divergent biological activities?

- Methodological Answer : Stereochemistry significantly impacts binding. For example, (+)-Nutlin-3 (a 2-piperazinone derivative) exhibits 150-fold lower activity than its enantiomer (-)-Nutlin-3 in MDM2-p53 inhibition due to steric clashes in the chiral binding pocket . Use chiral HPLC or X-ray crystallography to resolve enantiomers and correlate configurations with activity .

Methodological Tables

| Parameter | Example Data | Reference |

|---|---|---|

| Melting Point (dec.) | 50°C (Boc-protected derivative) | |

| Solubility in DMSO | ~14 mg/ml (Nutlin-3) | |

| Reaction Yield (coupling) | 70% (bromoisothiazolo-pyridine derivative) | |

| Thermal Stability (TGA) | Decomposition >250°C (fluorinated polyimide) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products